Fumonisin A2

概要

説明

Fumonisin A2 is a type of mycotoxin produced by fungi of the Fusarium genus. It is part of the fumonisin A-series, which also includes fumonisin A1 and fumonisin A3. These compounds are acetylated derivatives of the fumonisin B-series, specifically fumonisin B2. Fumonisins are commonly found in corn and corn-based products and pose significant health risks due to their toxic properties .

準備方法

Synthetic Routes and Reaction Conditions: Fumonisin A2 is synthesized through the acetylation of fumonisin B2. The process involves high-resolution liquid chromatography coupled with Orbitrap mass spectrometry (LC-Orbitrap MS) to identify and quantify the compound . The acetylation reaction typically requires an acetylating agent and a catalyst under controlled conditions to ensure the selective acetylation of the hydroxyl groups on fumonisin B2.

Industrial Production Methods: Industrial production of this compound involves the cultivation of Fusarium species under specific conditions that promote the production of fumonisin B2. The fumonisin B2 is then extracted and purified using techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and multifunctional cartridges. The purified fumonisin B2 is subsequently acetylated to produce this compound .

化学反応の分析

Types of Reactions: Fumonisin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

科学的研究の応用

Detection and Quantification

Analytical Techniques : The detection of fumonisin A2 in agricultural products is crucial for food safety. High-resolution liquid chromatography coupled with mass spectrometry has been effectively utilized for the identification and quantification of this compound alongside its analogs (A1 and A3) in contaminated corn samples .

| Technique | Detection Limit | Sample Type |

|---|---|---|

| High-Resolution Liquid Chromatography | 0.12 ng/mL | Corn |

| ELISA (Enzyme-Linked Immunosorbent Assay) | 1.0 μg/L | Maize Samples |

| Multiplex Chemiluminescent Biosensor | 6 µg/kg | Fumonisins in Food |

Toxicological Studies

Research indicates that chronic exposure to this compound can lead to significant immunological changes and morphological alterations in the intestines of livestock, particularly piglets . Studies have shown that low doses can upregulate inflammatory cytokines while high doses may cause immune suppression .

Case Study: Impact on Piglets

A study demonstrated that piglets fed diets contaminated with fumonisins showed alterations in organ indices and increased serum sphinganine/sphingosine ratios, which serve as biomarkers for fumonisin exposure. Supplementation with fumonisin-degrading enzymes such as FUMzyme significantly reduced these ratios, indicating a potential mitigation strategy .

Applications in Animal Nutrition

This compound poses risks to animal health, leading to reduced growth performance and increased susceptibility to infections. Consequently, research has focused on developing feed additives that can detoxify fumonisins:

- FUMzyme® : This enzyme has been shown to effectively reduce the toxicity of fumonisins in animal feeds, improving overall health outcomes for livestock .

- FumDSB : Another enzyme derived from bacteria has also been explored for its efficacy in reducing the anorexia effects associated with fumonisin exposure .

Regulatory Perspectives

The presence of this compound in food products necessitates regulatory oversight to ensure consumer safety. Various countries have established maximum allowable limits for fumonisins in foodstuffs, reflecting the need for continuous monitoring and control measures.

作用機序

Fumonisin A2 exerts its toxic effects primarily by inhibiting ceramide synthase, an enzyme involved in sphingolipid metabolism . This inhibition disrupts the production of complex sphingolipids, leading to the accumulation of sphinganine and sphingosine. The disruption of sphingolipid metabolism results in various toxic effects, including apoptosis, oxidative stress, and disruption of cell signaling pathways .

類似化合物との比較

Fumonisin B1: The most common fumonisin, known for its high toxicity and prevalence in contaminated maize.

Fumonisin B2: The precursor to fumonisin A2, also toxic and commonly found in corn.

Fumonisin B3: Another member of the fumonisin B-series, structurally similar to fumonisin B1 and B2.

This compound’s unique acetylation makes it a valuable compound for studying the effects of structural modifications on mycotoxin activity and toxicity.

生物活性

Fumonisin A2 (FA2) is a mycotoxin produced by certain species of the Fusarium genus, notably Fusarium verticillioides and Fusarium proliferatum. Like other fumonisins, FA2 has garnered attention due to its potential health effects on humans and animals, primarily through its interference with sphingolipid metabolism. This article reviews the biological activity of FA2, including its toxicity, mechanisms of action, and implications in food safety.

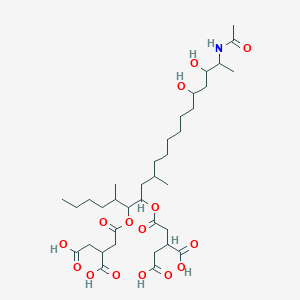

Chemical Structure and Properties

This compound is structurally similar to sphingolipids, which are crucial components of cell membranes. Its molecular structure allows it to disrupt sphingolipid biosynthesis by inhibiting ceramide synthase, leading to an accumulation of sphinganine (Sa) and a decrease in sphingosine (So) levels. This disruption can trigger various cellular responses, including apoptosis and altered cell proliferation.

In Vitro Studies

Research indicates that FA2 exhibits limited biological activity compared to other fumonisins such as B1, B2, and B3. For instance, studies have shown that FA2 does not significantly inhibit cell proliferation in cultured mammalian cell lines at concentrations typically tested (up to 50 µg/ml) . However, degradation products of FA2 can exhibit higher toxicity levels than the parent compound itself .

Table 1: Comparison of Biological Activity among Fumonisins

| Compound | Toxicity Level (µg/ml) | Cell Lines Tested |

|---|---|---|

| This compound | Minimal | 3T3 Mouse Fibroblasts |

| Fumonisin B1 | Effective | Various Mammalian Cell Lines |

| Fumonisin B2 | Moderate | Various Mammalian Cell Lines |

The primary mechanism by which FA2 exerts its biological effects is through the inhibition of ceramide synthase. This inhibition leads to:

- Altered Sphingolipid Metabolism : Increased levels of sphinganine and reduced levels of sphingosine can lead to cellular stress responses.

- Induction of Apoptosis : Disruption in sphingolipid balance may trigger apoptotic pathways in susceptible cell types .

- Immunomodulatory Effects : Changes in cytokine profiles have been observed in animal models exposed to fumonisins, suggesting potential immunosuppressive effects .

Case Studies

A notable case study involved the analysis of corn samples contaminated with various fumonisins, including FA2. The findings revealed significant concentrations of FA2 alongside other fumonisins, raising concerns about food safety and potential health risks associated with dietary exposure .

Table 2: Concentration of Fumonisins in Corn Samples

| Sample ID | Fumonisin A1 (μg/kg) | This compound (μg/kg) | Fumonisin B1 (μg/kg) |

|---|---|---|---|

| MTC-9999E | 4177.7 | 4033.7 | 28633.2 |

| MTC-9990 | 256.0 | 221.9 | 1231.8 |

特性

CAS番号 |

117415-47-1 |

|---|---|

分子式 |

C36H61NO15 |

分子量 |

747.9 g/mol |

IUPAC名 |

2-[2-[19-acetamido-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C36H61NO15/c1-6-7-13-22(3)34(52-33(46)19-26(36(49)50)17-31(43)44)29(51-32(45)18-25(35(47)48)16-30(41)42)15-21(2)12-10-8-9-11-14-27(39)20-28(40)23(4)37-24(5)38/h21-23,25-29,34,39-40H,6-20H2,1-5H3,(H,37,38)(H,41,42)(H,43,44)(H,47,48)(H,49,50) |

InChIキー |

GQCJWFPDXATUKS-UHFFFAOYSA-N |

SMILES |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)NC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

異性体SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |

正規SMILES |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)NC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Key on ui other cas no. |

117415-47-1 |

同義語 |

fumonisin A2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。